N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties . This compound, in particular, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine as the nucleophile.
Hydroxyethylation: The hydroxyethyl group can be added via a nucleophilic addition reaction involving ethylene oxide.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiophene derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino and hydroxyethyl groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-17(2)12-7-5-11(6-8-12)13(18)10-16-15(19)14-4-3-9-20-14/h3-9,13,18H,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXUUPNUKYSDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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